molecular formula C20H20N4OS2 B10877545 (2E)-N'-[2-(methylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl]-3-phenylprop-2-enehydrazide

(2E)-N'-[2-(methylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl]-3-phenylprop-2-enehydrazide

Cat. No.: B10877545
M. Wt: 396.5 g/mol
InChI Key: PJZJDLKEMCSRPD-VAWYXSNFSA-N
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Description

N’~1~-[2-(METHYLSULFANYL)-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL]-3-PHENYLACRYLOHYDRAZIDE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least one atom other than carbon. The specific structure of this compound includes a benzothieno-pyrimidine core, which is known for its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[2-(METHYLSULFANYL)-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL]-3-PHENYLACRYLOHYDRAZIDE typically involves multiple steps One common method involves the initial formation of the benzothieno-pyrimidine core through cyclization reactionsThe reaction conditions often include the use of solvents like p-xylene and reagents such as carboxylic anhydrides or acid chlorides .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’~1~-[2-(METHYLSULFANYL)-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL]-3-PHENYLACRYLOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: Various substituents can be introduced at different positions of the benzothieno-pyrimidine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

N’~1~-[2-(METHYLSULFANYL)-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL]-3-PHENYLACRYLOHYDRAZIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.

    Medicine: Due to its potential biological activities, it is investigated for its therapeutic properties, including antiproliferative and antimicrobial effects.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’~1~-[2-(METHYLSULFANYL)-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL]-3-PHENYLACRYLOHYDRAZIDE involves its interaction with molecular targets such as enzymes and receptors. The benzothieno-pyrimidine core can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’~1~-[2-(METHYLSULFANYL)-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL]-3-PHENYLACRYLOHYDRAZIDE is unique due to its specific combination of functional groups and its potential for diverse biological activities. The presence of the methylsulfanyl group and the phenylacrylohydrazide moiety enhances its ability to interact with various biological targets, making it a valuable compound for scientific research .

Properties

Molecular Formula

C20H20N4OS2

Molecular Weight

396.5 g/mol

IUPAC Name

(E)-N'-(2-methylsulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)-3-phenylprop-2-enehydrazide

InChI

InChI=1S/C20H20N4OS2/c1-26-20-21-18(17-14-9-5-6-10-15(14)27-19(17)22-20)24-23-16(25)12-11-13-7-3-2-4-8-13/h2-4,7-8,11-12H,5-6,9-10H2,1H3,(H,23,25)(H,21,22,24)/b12-11+

InChI Key

PJZJDLKEMCSRPD-VAWYXSNFSA-N

Isomeric SMILES

CSC1=NC(=C2C3=C(CCCC3)SC2=N1)NNC(=O)/C=C/C4=CC=CC=C4

Canonical SMILES

CSC1=NC(=C2C3=C(CCCC3)SC2=N1)NNC(=O)C=CC4=CC=CC=C4

Origin of Product

United States

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